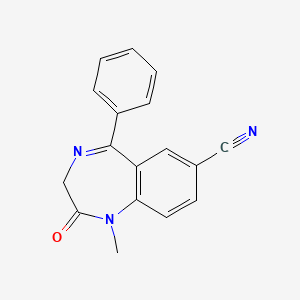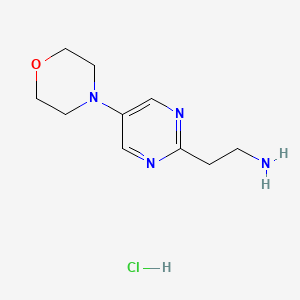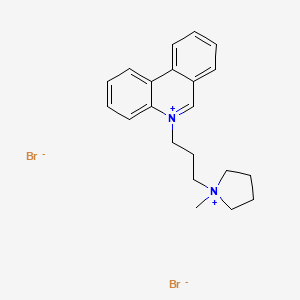
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide is a chemical compound with the molecular formula C21H26Br2N2 It is known for its unique structure, which includes a phenanthridinium core and a pyrrolidinium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide typically involves the reaction of phenanthridine with 1-methylpyrrolidine in the presence of a suitable brominating agent. The reaction conditions often include:
Solvent: Common solvents used include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as triethylamine may be used to facilitate the reaction.
Brominating Agent: Bromine or N-bromosuccinimide (NBS) is commonly used as the brominating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Mixing: The reactants are mixed in a large reactor.
Reaction: The reaction is carried out under controlled conditions to ensure complete conversion.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Drying: The purified product is dried to obtain the final compound in solid form.
Análisis De Reacciones Químicas
Types of Reactions
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Oxidized derivatives of the phenanthridinium core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different halide ions replacing the bromide ions.
Aplicaciones Científicas De Investigación
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for detecting nucleic acids and proteins.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with proteins, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Phenanthridinium, 5-(3-(1-methylpyrrolidinio)propyl)-, dibromide can be compared with other similar compounds, such as:
Ethidium Bromide: Another phenanthridinium derivative used as a nucleic acid stain.
Propidium Iodide: A compound used for staining dead cells in flow cytometry.
Acridine Orange: A dye used for staining nucleic acids in fluorescence microscopy.
Uniqueness
This compound is unique due to its specific structure, which combines the phenanthridinium core with a pyrrolidinium moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool in chemistry, biology, and medicine. Further research into its properties and applications will continue to uncover new uses and enhance our understanding of this intriguing compound.
Propiedades
Número CAS |
64057-63-2 |
|---|---|
Fórmula molecular |
C21H26Br2N2 |
Peso molecular |
466.3 g/mol |
Nombre IUPAC |
5-[3-(1-methylpyrrolidin-1-ium-1-yl)propyl]phenanthridin-5-ium;dibromide |
InChI |
InChI=1S/C21H26N2.2BrH/c1-23(14-6-7-15-23)16-8-13-22-17-18-9-2-3-10-19(18)20-11-4-5-12-21(20)22;;/h2-5,9-12,17H,6-8,13-16H2,1H3;2*1H/q+2;;/p-2 |
Clave InChI |
HLYLNSOPZYUUNO-UHFFFAOYSA-L |
SMILES canónico |
C[N+]1(CCCC1)CCC[N+]2=CC3=CC=CC=C3C4=CC=CC=C42.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



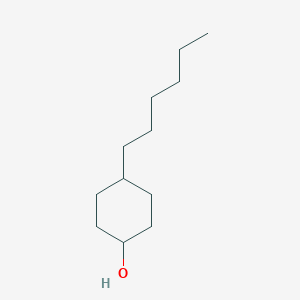
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
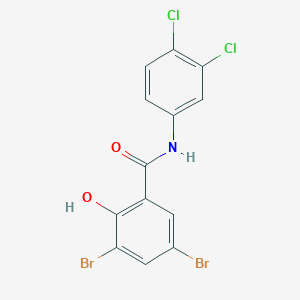
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
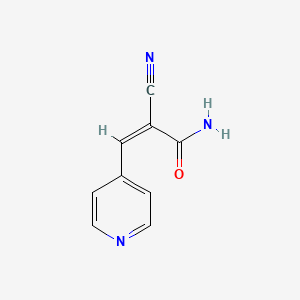
![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)

![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
